molecular formula C10H11ClO2 B2585160 [3-(3-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1432492-63-1

[3-(3-Chlorophenyl)oxetan-3-yl]methanol

Cat. No.: B2585160
CAS No.: 1432492-63-1
M. Wt: 198.65
InChI Key: XUABYGMGCOFMCK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Oxetane (B1205548) Motifs in Synthetic Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a widely utilized motif in modern chemistry. guidechem.com Historically, the synthesis of these strained rings posed a significant challenge, limiting their widespread application. acs.org However, the development of more efficient and selective synthetic methods has unlocked their potential.

Oxetanes are now recognized for their dual nature: they can serve as stable, rigid scaffolds or as reactive intermediates that can undergo ring-opening reactions. guidechem.com This versatility has made them attractive in various fields. In medicinal chemistry, the incorporation of an oxetane motif can favorably modulate a molecule's physicochemical properties, including solubility, metabolic stability, and lipophilicity. beilstein-journals.org The strained ring system is a potent hydrogen bond acceptor, which can enhance aqueous solubility without significantly increasing molecular weight. connectjournals.com

Overview of 3,3-Disubstituted Oxetanes as Unique Scaffolds

Within the family of oxetanes, the 3,3-disubstituted variants represent a particularly important subclass. These scaffolds have gained prominence as bioisosteres for commonly used chemical groups like gem-dimethyl and carbonyl functionalities. acs.orgpharmaffiliates.com The gem-dimethyl group is often introduced to block metabolic oxidation, but it can increase lipophilicity. acs.org Replacing it with a 3,3-disubstituted oxetane can maintain or improve metabolic stability while also enhancing solubility. researchgate.net

From a chemical standpoint, the 3,3-disubstitution pattern imparts greater stability to the oxetane ring compared to other substitution patterns. pharmaffiliates.com This increased stability is crucial for their application as core fragments in drug discovery, ensuring the integrity of the scaffold under physiological conditions. The synthesis of these highly functionalized oxetanes has been an area of active research, with various methodologies developed to access these valuable building blocks. connectjournals.comnih.gov

Structural Features and Chemical Significance of [3-(3-Chlorophenyl)oxetan-3-yl]methanol in Organic Synthesis

This compound is a prime example of a 3,3-disubstituted oxetane scaffold. Its structure is characterized by the central four-membered oxetane ring, which is substituted at the C3 position with both a 3-chlorophenyl group and a hydroxymethyl group.

The key structural features of this molecule are:

The 3,3-disubstituted oxetane ring: This imparts the aforementioned benefits of increased stability and desirable physicochemical properties.

The methanol (B129727) group: The primary alcohol functionality is a versatile handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, allowing for the straightforward incorporation of this scaffold into larger, more complex molecules.

The chemical significance of this compound lies in its potential as a versatile building block for the synthesis of novel organic compounds, particularly in the realm of medicinal chemistry. The combination of a stable, three-dimensional core with multiple points for diversification makes it an attractive starting material for the generation of compound libraries for drug discovery programs.

Below is a data table for a closely related analogue, [3-(4-Chlorophenyl)oxetan-3-yl]methanol, which provides an indication of the general properties of this class of compounds.

PropertyValue
CAS Number 1903083-49-7
Molecular Formula C10H11ClO2
Molecular Weight 198.65 g/mol
Purity ≥ 95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-chlorophenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABYGMGCOFMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 3 Chlorophenyl Oxetan 3 Yl Methanol Derivatives

Ring-Opening Reactions of 3,3-Disubstituted Oxetanesacs.orgrsc.orgnih.govnih.govrsc.org

The strain in the four-membered ring is the primary driving force for the ring-opening reactions of oxetanes. acs.org These reactions can be initiated by a diverse range of reagents and catalysts, proceeding through nucleophilic, electrophilic, reductive, or radical-mediated pathways. The regioselectivity of these reactions is a key consideration and is heavily influenced by both steric and electronic factors of the substituents on the oxetane (B1205548) ring. magtech.com.cn

Nucleophilic Ring-Opening Mechanisms and Regioselectivitynih.gov

The nucleophilic ring-opening of 3,3-disubstituted oxetanes is a well-explored area, though their reactivity is tempered by steric factors. acs.org Generally, 3,3-disubstituted oxetanes exhibit greater stability towards external nucleophiles compared to other substitution patterns because the substituents sterically hinder the approach of the nucleophile to the C-O σ* antibonding orbital. nih.govnih.gov

The regioselectivity of the nucleophilic attack is a crucial aspect and is governed by a balance of steric and electronic effects. magtech.com.cn

Steric Control : With strong, unhindered nucleophiles, the reaction typically proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered methylene (B1212753) carbons (C2 or C4) of the oxetane ring. magtech.com.cn This pathway leads to the formation of a primary alcohol derivative.

Electronic Control : In the presence of an acid catalyst, which activates the oxetane by protonating the oxygen atom, even weak nucleophiles can open the ring. Under these conditions, the reaction pathway can shift towards an SN1-like mechanism. A partial positive charge develops on the carbon atoms adjacent to the oxygen. For a 3-aryl-3-hydroxymethyloxetane, the C3 carbon is tertiary and benzylic, which can better stabilize a carbocationic intermediate. Consequently, nucleophilic attack at the more substituted C3 carbon can be favored, although this is less common due to high steric hindrance. magtech.com.cn

Intramolecular nucleophilic ring-opening is often more facile. If a nucleophilic group is tethered to one of the C3 substituents, it can readily attack the oxetane ring, leading to the formation of larger heterocyclic systems. nih.gov This strategy has been successfully employed in the synthesis of various complex molecules. nih.gov

Electrophilic and Acid-Catalyzed Ring-Opening Pathwaysrsc.orgnih.govrsc.org

Electrophilic activation is a cornerstone of oxetane ring-opening chemistry. researchgate.net Both Brønsted and Lewis acids are effective catalysts for these transformations. acs.org The process begins with the coordination of the electrophile (e.g., a proton or a Lewis acid) to the lone pair of the oxetane's oxygen atom. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org

Under strongly acidic conditions, 3,3-disubstituted oxetanes can undergo ring-opening, although they are generally more stable than other substituted oxetanes. nih.govchemrxiv.org The stability can be compromised if one of the substituents contains an internal nucleophile, which can participate in an intramolecular ring-opening following acid activation. nih.gov

Lewis acids such as BF3·OEt2, In(OTf)3, and various metal-based catalysts are commonly used. nih.govacs.orgacs.org For instance, 3-aryloxetan-3-ols can be activated by a Lewis acid to form an oxetane carbocation, which then reacts with a nucleophile. nih.gov This approach has been utilized in Friedel-Crafts-type reactions and in the synthesis of dihydrobenzofurans and indolines. nih.gov

Catalyst TypeGeneral MechanismTypical Products
Brønsted Acid Protonation of the oxetane oxygen, followed by nucleophilic attack.1,3-Diols, haloalcohols (with halide nucleophiles).
Lewis Acid Coordination to the oxetane oxygen, increasing ring strain and carbon electrophilicity.Functionalized 1,3-diols, larger heterocycles via intramolecular attack.

Reductive Ring-Opening Processes and Frustrated Lewis Pair Catalysisnih.gov

Reductive ring-opening provides a pathway to 1,3-diols or their derivatives. Traditional methods may involve hydride reagents. magtech.com.cn More recently, catalytic systems have been developed to achieve this transformation under milder conditions.

A notable advancement is the use of Frustrated Lewis Pair (FLP) catalysis for the reductive opening of oxetanes. acs.orgacs.org FLPs, which are combinations of sterically hindered Lewis acids and bases, can activate small molecules. In the context of oxetane chemistry, a combination of an electron-deficient borane (B79455) like B(C6F5)3 and a hydrosilane is effective. acs.org

The proposed mechanism involves several steps acs.org:

Formation of an FLP between the borane and the hydrosilane.

Generation of a highly Lewis acidic silylium (B1239981) cation, which serves as the active activator.

The silylium ion activates the oxetane by coordinating to the oxygen, forming an oxonium intermediate.

The associated boryl hydride anion attacks the oxonium intermediate, leading to the ring-opened silyl (B83357) ether product.

Subsequent workup or in-situ desilylation yields the corresponding alcohol.

This FLP-catalyzed system has also been shown to induce unexpected reactivity, such as aryl migration in 3-aryloxetanes, highlighting the unique potential of this metal-free catalytic approach. acs.orgacs.org

Catalytic SystemActivatorReductantKey Intermediate
B(C6F5)3 / Hydrosilane Silylium CationBoryl Hydride AnionOxonium Ion

Radical-Mediated Oxetane Ring Transformations (e.g., Minisci Reaction)magtech.com.cn

While polar ring-opening reactions are more common, radical-mediated transformations of oxetanes offer alternative and powerful synthetic routes. researchgate.netresearchgate.net These processes involve the homolytic cleavage of a C-O or C-C bond, generating radical intermediates that can participate in various subsequent reactions.

One significant example is the Minisci reaction, a method for the direct alkylation of electron-deficient heteroarenes. wikipedia.org In this reaction, a radical is generated from the oxetane, which then adds to a protonated N-heterocycle. acs.orgresearchgate.netacs.org The reaction likely proceeds via the generation of an oxetane radical, which adds to the heterocycle, followed by rearomatization to yield the functionalized product. acs.orgresearchgate.net This method provides a direct route for C-H functionalization. wikipedia.org

Other recently developed methods for radical ring-opening include:

Cobalt Catalysis : Vitamin B12-based cobalt complexes can catalyze the formation of an alkylated Co-complex intermediate with the oxetane. Homolytic cleavage of the Co-C bond generates a nucleophilic radical that can engage in Giese-type additions or cross-electrophile couplings. researchgate.netresearchgate.netchemrxiv.org

Zirconocene (B1252598) and Photoredox Catalysis : A combination of zirconocene and a photoredox catalyst can achieve the homolytic cleavage of the oxetane's C-O bond. This method is notable for its ability to selectively generate the less-stable radical, leading to a regioselectivity that is complementary to polar mechanisms. thieme-connect.de

These radical-based strategies expand the synthetic utility of oxetanes, allowing for the formation of C-C bonds with unique regiochemical outcomes. researchgate.net

Ring-Expansion Reactions and Rearrangementsacs.orgacs.orgresearchgate.net

Beyond ring-opening, the strain energy of the oxetane ring can be harnessed to drive ring-expansion reactions and rearrangements, providing access to larger heterocyclic structures.

Carbene-Mediated Ring Expansionsacs.orgresearchgate.net

The reaction of oxetanes with carbenes or carbenoids can lead to ring-expansion products, typically five-membered rings like tetrahydrofurans. nih.gov The general mechanism for this transformation involves the initial attack of the carbene on the Lewis basic oxygen atom of the oxetane. researchgate.net This step forms a highly reactive oxonium ylide intermediate. This zwitterionic intermediate can then undergo a rearrangement, such as a acs.orgacs.org- or acs.orgacs.org-sigmatropic shift, to expand the ring. researchgate.net For example, a acs.orgacs.org-sigmatropic rearrangement would lead to a five-membered ring. The specific pathway and product distribution can be influenced by the nature of the carbene and the substituents on the oxetane ring. This methodology represents a powerful tool for increasing molecular complexity from readily available oxetane precursors. nih.gov

Intramolecular Cycloadditions and Neighboring Group Participation

The reactivity of [3-(3-Chlorophenyl)oxetan-3-yl]methanol and its derivatives can be significantly influenced by intramolecular interactions, specifically through neighboring group participation (NGP). NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can affect reaction rates and stereochemistry.

In the context of this compound, two primary forms of neighboring group participation can be envisaged: participation by the oxetane oxygen and participation by the 3-chlorophenyl ring.

The lone pair of electrons on the oxetane oxygen can act as an internal nucleophile. dalalinstitute.com For instance, if the primary alcohol is converted to a good leaving group (e.g., a tosylate), the oxetane oxygen can participate in an intramolecular SN2 reaction, leading to the formation of a spirocyclic oxonium ion intermediate. This type of participation often results in retention of configuration at the reaction center due to a double inversion mechanism. libretexts.org The inherent ring strain of the oxetane can influence the facility of such intramolecular processes. acs.org

The 3-chlorophenyl substituent can also engage in neighboring group participation. Aromatic rings are known to assist in the formation of carbocationic intermediates by delocalizing the positive charge, leading to the formation of a phenonium ion. wikipedia.orgchemeurope.com In a scenario where a carbocation is generated at the benzylic-like position of the oxetane ring, the adjacent chlorophenyl ring could stabilize the positive charge through resonance. This interaction would influence the stereochemical outcome and potentially lead to rearranged products. wikipedia.org

While direct examples of intramolecular cycloadditions involving this compound are not extensively documented, the principles of NGP suggest a rich and complex reactive landscape for this molecule and its derivatives. The interplay between the participating groups and the reaction conditions would be expected to dictate the product distribution.

Functional Group Transformations of the Methanol (B129727) Moiety

The primary alcohol of the methanol moiety in this compound is a versatile functional handle that can be readily transformed through oxidation and alkylation.

Oxidation:

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. libretexts.org For the synthesis of the corresponding aldehyde, mild oxidizing agents are typically employed. Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have been successfully used for the oxidation of oxetane-3-methanols. acs.orgchemrxiv.org Careful control of the reaction is necessary to prevent over-oxidation to the carboxylic acid. To obtain the carboxylic acid, stronger oxidizing agents or more vigorous conditions are required. The initial oxidation to the aldehyde is followed by further oxidation to the acid. libretexts.org

Transformation Reagent Product
Primary Alcohol to AldehydeDess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)[3-(3-Chlorophenyl)oxetan-3-yl]carbaldehyde
Primary Alcohol to Carboxylic AcidStronger oxidizing agents (e.g., KMnO4, CrO3)3-(3-Chlorophenyl)oxetane-3-carboxylic acid

Alkylation:

Alkylation of the primary alcohol to form ethers can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common strategy. chemrxiv.org The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used for this purpose. chemrxiv.org The reactivity of the alkyl halide will also influence the reaction efficiency.

The primary alcohol of this compound is a key starting point for the synthesis of more complex molecules, particularly in the context of medicinal chemistry where the oxetane motif is of growing interest. nih.govchemimpex.com The oxetane ring can serve as a surrogate for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties. acs.orgnih.gov

The alcohol can be converted into a variety of other functional groups. For instance, conversion to a good leaving group, such as a tosylate or mesylate, allows for subsequent nucleophilic substitution reactions. chemrxiv.org This opens up avenues for the introduction of a wide range of functionalities, including azides, cyanides, and thiols, which can be further elaborated.

Furthermore, the alcohol can be used as a handle for esterification or acylation reactions under basic conditions. chemrxiv.org These reactions provide access to a diverse array of ester and amide derivatives. The stability of the oxetane ring under these conditions is a key consideration, and reactions are typically performed under mild, basic conditions to avoid ring-opening. chemrxiv.org The derivatization of this primary alcohol is a critical strategy for incorporating the unique [3-(3-chlorophenyl)oxetan-3-yl] scaffold into larger, more complex molecular architectures.

Reactivity of the Chlorophenyl Substituent

The 3-chlorophenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for further functionalization of the aromatic ring. The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the chlorine atom and the oxetan-3-yl]methanol group. wikipedia.org

Substituents on an aromatic ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Chlorine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). libretexts.orglibretexts.org

[3-(Hydroxymethyl)oxetan-3-yl] group: The directing effect of this group is more complex. The oxetane ring is a saturated heterocycle, and its influence is primarily inductive. Saturated alkyl groups are typically weakly activating and ortho-, para-directing. The electronegative oxygen atom in the oxetane ring will exert an electron-withdrawing inductive effect, which would deactivate the ring.

Given that both substituents are deactivating, the electrophilic aromatic substitution on the 3-chlorophenyl ring of this compound is expected to be slower than on benzene itself. The regiochemical outcome will be a result of the combined directing effects of the two substituents. The chlorine at the 3-position directs incoming electrophiles to the 2-, 4-, and 6-positions. The [3-(hydroxymethyl)oxetan-3-yl] group at the 1-position will also influence the substitution pattern. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution. chemistrytalk.org

Substituent Effect on Reactivity Directing Effect
ChlorineDeactivatingOrtho, Para
[3-(Hydroxymethyl)oxetan-3-yl]Deactivating (Inductive)Ortho, Para (expected)

The chlorine atom on the phenyl ring of this compound provides a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant modification of the aryl substituent. mit.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This methodology is widely used for the formation of biaryl compounds. The efficiency of the Suzuki-Miyaura coupling of aryl chlorides can be dependent on the choice of ligand for the palladium catalyst, with bulky, electron-rich phosphine (B1218219) ligands often being effective. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed. libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This is a powerful method for the synthesis of arylamines. The choice of ligand is again critical for achieving high yields, especially with less reactive aryl chlorides. libretexts.org

These cross-coupling reactions offer a modular approach to derivatizing the chlorophenyl ring of this compound, providing access to a wide range of analogs with diverse electronic and steric properties.

Reaction Coupling Partner Bond Formed Catalyst System
Suzuki-MiyauraOrganoboron reagentC-CPalladium catalyst + Base
SonogashiraTerminal alkyneC-C (sp)Palladium catalyst + Copper(I) co-catalyst + Base
Buchwald-HartwigAmineC-NPalladium catalyst + Base

Theoretical and Computational Chemistry of Oxetane Systems and 3 3 Chlorophenyl Oxetan 3 Yl Methanol

Electronic Structure and Conformation Analysis

The four-membered ring of oxetane (B1205548) possesses a significant ring strain, approximately 25.5 kcal/mol, which profoundly influences its geometry and chemical behavior. beilstein-journals.orgbeilstein-journals.org This strain, arising from deviations from ideal tetrahedral bond angles, is a key factor in the ring's reactivity. beilstein-journals.orgbeilstein-journals.org

Quantum chemical calculations, such as those using density functional theory (DFT) and ab initio methods, are employed to determine the optimized geometries of molecules. rsc.org For the parent oxetane molecule, experimental X-ray data and computational studies have established its fundamental bond parameters. beilstein-journals.orgacs.org The introduction of bulky substituents, as in [3-(3-Chlorophenyl)oxetan-3-yl]methanol, is expected to cause localized distortions in these parameters to accommodate steric demands. While specific computational data for this compound is not extensively published, the parameters of the unsubstituted oxetane ring serve as a crucial baseline.

ParameterValue (from X-ray at 140 K)Computational Method (Example)
C–O Bond Length~1.46 ÅB3LYP/6-31G(d,p), MP2/6-31G(d,p) rsc.org
C–C Bond Length~1.53 ÅB3LYP/6-31G(d,p), MP2/6-31G(d,p) rsc.org
C–O–C Bond Angle~90.2°B3LYP/6-31G(d,p), MP2/6-31G(d,p) rsc.org
C–C–O Bond Angle~92.0°B3LYP/6-31G(d,p), MP2/6-31G(d,p) rsc.org
C–C–C Bond Angle~84.8°B3LYP/6-31G(d,p), MP2/6-31G(d,p) rsc.org

Note: The values for substituted oxetanes like this compound will vary from the parent compound due to electronic and steric effects of the substituents.

Contrary to early assumptions of planarity, the oxetane ring is not perfectly flat but exhibits a slight pucker. beilstein-journals.orgnih.gov X-ray analysis of unsubstituted oxetane revealed a puckering angle of approximately 8.7° at 140 K. beilstein-journals.orgnih.govnih.gov This puckering helps to alleviate some of the torsional strain from eclipsing interactions of the methylene (B1212753) hydrogens.

The introduction of substituents onto the oxetane ring generally results in a more pronounced puckered conformation to minimize unfavorable steric interactions. acs.orgnih.gov For a 3,3-disubstituted compound like this compound, the two bulky groups—(3-chlorophenyl) and methanol (B129727)—would force a significant deviation from planarity. The conformational dynamics would involve low-energy barrier interconversions between equivalent puckered forms. Understanding this conformational landscape is crucial as it can influence the molecule's interaction with biological targets and its reaction pathways.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states that are often transient and difficult to observe directly.

The ring strain of oxetanes makes them susceptible to ring-opening reactions, particularly cationic ring-opening polymerization. ontosight.ai Computational studies using DFT (e.g., B3LYP) and ab initio (e.g., MP2) methods have been instrumental in elucidating the mechanism of this process. rsc.orgrsc.orgrsc.org

The polymerization is typically initiated by an acid, which protonates the oxygen atom of the oxetane ring, forming a reactive oxonium ion. rsc.org Computational modeling shows that the subsequent propagation step involves the oxygen atom of a neutral oxetane monomer acting as a nucleophile, attacking one of the α-carbon atoms of the protonated oxetane (the oxonium ion). rsc.orgrsc.org

Key findings from transition state analyses include:

Reaction Pathway: The polymerization proceeds via a continuous attack of the oxygen atom from a neutral oxetane on the α-carbon of the growing cationic polymer chain. rsc.orgrsc.org

Activation Energy: The activation energy for the initial step of polymerization is calculated to be very low, indicating that once initiated, the reaction proceeds readily. rsc.orgrsc.org

Transition State Geometry: The geometries of the transition states have been fully optimized, confirming the pathway and providing details on bond breaking and formation during the ring-opening process. rsc.orgrsc.org Vibrational analysis is used to confirm that the calculated structures are true transition states, each having a single imaginary frequency corresponding to the reaction coordinate. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and regioselectivity of chemical reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orglibretexts.org

In the context of oxetane's cationic ring-opening polymerization, FMO theory provides a clear rationale for the observed reactivity. rsc.org

The reaction can be viewed as an interaction between the HOMO of the neutral oxetane monomer (the nucleophile) and the LUMO of the protonated oxetane cation (the electrophile). libretexts.org

The protonation of the oxetane ring significantly lowers the energy of its LUMO, making it a much better electrophile and more susceptible to nucleophilic attack.

The analysis of the spatial distribution and symmetry of these frontier orbitals can predict the preferred site of attack. The largest lobe of the LUMO on the protonated oxetane is located on the α-carbons, making them the primary sites for nucleophilic attack by the HOMO of the incoming monomer, which is primarily localized on its oxygen atom. rsc.org This is consistent with the reaction mechanism determined through transition state analysis. rsc.org

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. numberanalytics.com Continuum salvation models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory, are computational methods used to approximate the effect of a solvent without explicitly modeling individual solvent molecules. acs.orgnumberanalytics.com These models treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com

For the cationic ring-opening polymerization of oxetane, which involves charged intermediates and transition states, solvent effects are particularly significant. rsc.org

Stabilization: Polar solvents can stabilize the charged oxonium ion intermediate and the polar transition state, thereby lowering the activation energy and accelerating the reaction rate. numberanalytics.com

Computational Studies: The effects of solvents such as tetrahydrofuran (B95107) and dichloromethane (B109758) on oxetane polymerization have been investigated using SCRF theory. rsc.orgrsc.org These calculations help quantify the influence of the solvent environment on the reaction's energy profile, providing a more accurate picture of the reaction kinetics in solution. rsc.orgrsc.org

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, serves as a powerful computational tool in chemical and pharmaceutical research. qmul.ac.uknih.gov These models aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties, thereby enabling the prediction of properties for novel or untested compounds. researchgate.net For oxetane systems, including this compound, QSPR can be employed to forecast a range of characteristics such as solubility, lipophilicity, and metabolic stability, which are crucial in drug discovery.

The development of a QSPR model involves a systematic process. First, a dataset of molecules with known properties is compiled. Next, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about topology, geometry, and electronic properties. qmul.ac.uk Finally, statistical methods and machine learning algorithms are used to build a model that links these descriptors to the observed property. nih.gov For a series of oxetane derivatives, a 3D-QSAR model could be developed to understand how different substituents on the oxetane ring influence a specific biological activity or physical property. nih.govresearchgate.net Such models provide valuable insights into the critical structural features required for a desired outcome, guiding the design of new molecules with enhanced properties. nih.gov

The following table illustrates a hypothetical set of molecular descriptors that could be used in a QSPR model for oxetane derivatives.

DescriptorDescriptionTypical Value Range for Drug-like Molecules
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.150 - 500 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.-1.0 - 5.0
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.20 - 130 Ų
Number of Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O or N).0 - 5
Number of Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O or N) with lone pairs.0 - 10
Number of Rotatable Bonds (NRB) The number of bonds that allow free rotation around them.0 - 10

Computational Assessment of Polarity and Hydrogen Bonding Characteristics

The polarity and hydrogen bonding capabilities of this compound are critical to its behavior in biological and chemical systems. Computational methods, particularly those based on Density Functional Theory (DFT), allow for a detailed assessment of these properties. nih.govnih.gov The molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the oxetane ring and the hydroxyl group are expected to be regions of negative potential, capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group represents a region of positive potential, enabling it to act as a hydrogen bond donor. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify intermolecular interactions like hydrogen bonds. nih.govresearchgate.net This method analyzes the delocalization of electron density between occupied and unoccupied orbitals, providing a measure of the stabilization energy associated with a given hydrogen bond. nih.govnih.gov For instance, the interaction between a lone pair on a water molecule's oxygen and the antibonding orbital of the O-H bond in this compound can be quantified to determine the strength of the hydrogen bond. nih.gov Computational studies can simulate the interaction of the molecule with various solvents to understand how solvent polarity influences its conformation and hydrogen bonding potential. nih.govmdpi.com

The table below presents hypothetical calculated values for properties related to the polarity and hydrogen bonding of the title compound, based on common computational chemistry outputs.

Computational PropertyDescriptionPredicted Value for this compound
Dipole Moment (Debye) A measure of the overall polarity of the molecule.2.0 - 3.5 D
MEP Minimum (O-atom of -OH) The most negative electrostatic potential, indicating a hydrogen bond acceptor site.-55 to -70 kcal/mol
MEP Maximum (H-atom of -OH) The most positive electrostatic potential, indicating a hydrogen bond donor site.+45 to +60 kcal/mol
Hydrogen Bond Energy (with water) The calculated stabilization energy of a hydrogen bond formed with a water molecule.-5 to -8 kcal/mol

Theoretical Studies on Spectroscopic Properties (e.g., NMR Chemical Shifts, Optical Rotation)

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, for example, is routinely performed using DFT calculations. researchgate.netresearchgate.net These calculations determine the magnetic shielding tensor for each nucleus, which can then be converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). semanticscholar.org The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as the inclusion of solvent effects. researchgate.net Discrepancies between calculated and experimental shifts can often provide deeper insights into the molecule's conformation or electronic structure. researchgate.net

For chiral molecules, the specific optical rotation can also be predicted using computational methods, most notably time-dependent density functional theory (TD-DFT). researchgate.netnih.govvt.edu This property arises from the differential interaction of left- and right-circularly polarized light with a chiral molecule. masterorganicchemistry.com The calculation of optical rotation is very sensitive to the molecular geometry and the choice of computational parameters, requiring robust methods and basis sets that include diffuse functions for accurate results. researchgate.netvt.edu Theoretical studies on a series of substituted oxetanes have shown that the choice of the exchange-correlation functional is more critical than the basis set for achieving reliable predictions of optical rotation. researchgate.netnih.gov

The following tables showcase representative data from computational spectroscopic studies.

Table 4.3.2.1: Representative Calculated ¹³C NMR Chemical Shifts (δ, ppm) vs. Experimental Values for a Model Compound (e.g., Tetrahydrofuran) in CDCl₃

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
C2/C5 (α-carbons) 69.168.7+0.4
C3/C4 (β-carbons) 26.225.8+0.4

Note: This table illustrates the typical accuracy of DFT-based NMR predictions for a related cyclic ether. osu.educarlroth.com

Table 4.3.2.2: Hypothetical Calculated Specific Optical Rotation [α]D for Substituted Oxetanes

Substituent at C3Calculated [α]D (degrees)
-CH₃ +15.2
-OH +21.5
-CN -5.8
-Cl +12.1

Note: This table illustrates how theoretical calculations can predict the effect of different substituents on optical rotation. researchgate.netnih.gov

Understanding Stability Profiles through Computational Strain Energy Analysis

The four-membered oxetane ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. nih.gov This inherent strain is a key determinant of the molecule's stability and reactivity. nih.govacs.org Computational strain energy (CSE) or ring strain energy (RSE) analysis provides a quantitative measure of this instability. researchgate.net The strain energy is typically calculated by comparing the energy of the cyclic molecule to that of a strain-free acyclic reference compound using various theoretical models, such as homodesmotic reactions. researchgate.netmdpi.com

The table below compares the computationally determined strain energies of common cyclic ethers, providing context for the stability of the oxetane core.

Cyclic EtherRing SizeStrain Energy (kcal/mol)
Oxirane 3~27
Oxetane 4~25
Tetrahydrofuran 5~1
Tetrahydropyran 6~0

Note: Values are approximate and serve to illustrate the relative strain in small ring heterocycles. mdpi.comnih.gov

Structure Property Relationship Spr Studies of 3 3 Chlorophenyl Oxetan 3 Yl Methanol Analogs

Influence of Oxetane (B1205548) Motif on Fundamental Molecular Properties for Chemical Design

The oxetane ring, a four-membered cyclic ether, is not merely a structural component but a powerful modulator of molecular properties. researchgate.netrsc.org Its incorporation into molecules like [3-(3-Chlorophenyl)oxetan-3-yl]methanol imparts unique characteristics that are highly sought after in medicinal chemistry and materials science. rsc.org The strained nature of the ring and the presence of the oxygen atom lead to distinct effects on lipophilicity, solubility, basicity of neighboring groups, and conformational rigidity. beilstein-journals.orgacs.org

The introduction of an oxetane ring is a well-established strategy to enhance the aqueous solubility and reduce the lipophilicity of a molecule. researchgate.netacs.org This is primarily due to the polar nature of the ether linkage within the small, strained ring. The oxygen atom acts as a strong hydrogen bond acceptor, improving interactions with water. beilstein-journals.org

Studies comparing oxetane-containing compounds with their non-oxetane counterparts, such as those containing gem-dimethyl or carbonyl groups, consistently demonstrate this trend. The replacement of a lipophilic gem-dimethyl group with a polar oxetane moiety can increase aqueous solubility by a factor of 4 to over 4000, while occupying a similar molecular volume. researchgate.netacs.org This modification allows for the introduction of steric bulk without the common drawback of increasing lipophilicity, which can negatively impact pharmacokinetic properties. acs.orgrsc.org

In various drug discovery programs, the substitution of more lipophilic fragments with an oxetane ring has led to compounds with a more favorable balance of properties. For instance, a methoxymethyl-oxetane was used as a less lipophilic replacement for a tetrahydrofuran (B95107) (THF) ring, resulting in a compound with an optimal LogD of 1.9 and significantly improved metabolic and solubility profiles. acs.orgacs.org

Table 1: Comparative Physicochemical Properties of Functional Group Bioisosteres

Functional GroupTypical Effect on Lipophilicity (LogP/LogD)Typical Effect on Aqueous SolubilityKey Characteristics
Oxetane DecreasesIncreasesPolar, H-bond acceptor, metabolically stable. researchgate.netacs.org
gem-Dimethyl IncreasesDecreasesLipophilic, blocks metabolic sites. acs.org
Carbonyl ModerateModeratePolar, H-bond acceptor, metabolically labile. beilstein-journals.org

The oxetane ring exerts a potent inductive electron-withdrawing effect, which can significantly modulate the pKa of nearby acidic or basic functional groups. acs.orgacs.org This effect is transmitted through the sigma bonds and is dependent on the distance between the oxetane and the functional group . acs.org

For adjacent basic groups, such as amines, the presence of an oxetane ring markedly reduces basicity. This is a valuable tool for fine-tuning a compound's ionization state at physiological pH, which can impact properties like cell permeability, target binding, and off-target effects such as hERG inhibition. acs.org For example, introducing an oxetane substituent on a nitrogen atom can lower the pKaH, mitigating toxicity related to high basicity. acs.org

The magnitude of this effect diminishes with distance, a principle that allows for precise chemical design. acs.orgacs.org

Table 2: Influence of Oxetane Proximity on Amine Basicity (pKaH)

Position of Oxetane Relative to Basic NitrogenApproximate Reduction in pKaH (units)
α (alpha)2.7
β (beta)1.9
γ (gamma)0.7
δ (delta)0.3
Data sourced from studies on the inductive effects of the oxetane ring. acs.orgacs.org

The three-dimensional structure of the oxetane ring, composed of sp³-hybridized carbon atoms, imparts significant conformational rigidity to a molecule. beilstein-journals.org This "conformational lock" effect reduces the number of accessible low-energy conformations, which can be advantageous for several reasons. By pre-organizing a molecule into a bioactive conformation, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher potency. rsc.org

The oxetane ring in the natural product paclitaxel (B517696) (Taxol) is a classic example, where it is believed to lock the molecule into its biologically active shape. rsc.orgresearchgate.net The inherent strain and near-planar geometry of the ring system minimize gauche interactions and stabilize specific molecular arrangements. beilstein-journals.orgrsc.org This structural rigidity and increased three-dimensionality can also improve target selectivity and lead to superior pharmacokinetic profiles by helping to escape the "flatland" of many traditional drug molecules. beilstein-journals.org

Role of Chlorophenyl Substitution in Electronic and Steric Properties

The 3-chlorophenyl group attached to the oxetane ring at the 3-position in this compound plays a dual role, influencing the molecule's properties through both electronic and steric effects.

The chlorine atom on the phenyl ring is an electron-withdrawing group due to its high electronegativity, which creates a strong inductive effect (-I). Simultaneously, it can donate electron density to the aromatic ring via resonance (+R) through its lone pairs. In halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net withdrawal of electron density from the phenyl ring.

This electron-withdrawing nature of the chlorophenyl group influences the reactivity of the oxetane ring. In acid-catalyzed ring-opening reactions, a key reaction pathway for oxetanes, the first step is the protonation of the ring oxygen. magtech.com.cnkhanacademy.org The subsequent step involves nucleophilic attack on one of the ring carbons. The stability of any carbocation-like character that develops during this process is crucial. The electron-withdrawing chlorophenyl group at the C3 position would destabilize a potential tertiary carbocation at C3, thereby influencing the regioselectivity and rate of the ring-opening reaction. magtech.com.cn Studies on related 3-aryl oxetanes have shown that electron-poor aryl substituents can reduce the nucleophilicity of the oxetane oxygen and affect reaction outcomes. beilstein-journals.org

The substitution pattern of this compound, with two substituents (a chlorophenyl group and a hydroxymethyl group) at the C3 position, creates significant steric bulk around this center. This 3,3-disubstitution pattern sterically shields the oxetane ring.

This steric hindrance has a profound impact on the molecule's reactivity. Nucleophilic attack on the oxetane ring, particularly at the highly substituted C3 carbon, is significantly impeded. researchgate.net In ring-opening reactions, nucleophiles are more likely to attack the less sterically hindered C2 or C4 positions. magtech.com.cn The synthesis of such 3,3-disubstituted oxetanes can also be challenging, sometimes requiring higher temperatures or specific catalytic systems to overcome the steric barrier to ring formation. nih.gov This steric congestion not only influences the reactivity of the oxetane ring itself but also affects reactions involving the adjacent hydroxymethyl group, potentially hindering access for reagents.

Oxetanes as Carbonylic or Gem-Dimethyl Isosteres: Chemical Perspectives

Structural and Electronic Similarities in Chemical Space Exploration

The utility of oxetanes as isosteres stems from their distinct structural and electronic properties that mimic carbonyl and gem-dimethyl groups while offering unique advantages for exploring chemical space. mdpi.comnih.gov The oxetane ring is a small, polar, and three-dimensional motif. nih.govacs.org Its sp³-rich character introduces non-flat geometry into otherwise planar molecules, a feature that is increasingly sought after in drug discovery to improve target selectivity and pharmacokinetic profiles. nih.gov

Electronic Properties: The electronegative oxygen atom within the strained four-membered ring imparts a powerful inductive electron-withdrawing effect. nih.gov This effect influences the electronic properties of adjacent functional groups; for example, an oxetane placed alpha to an amine can reduce the amine's basicity (pKaH) by approximately 2.7 units. nih.gov In comparison to carbonyl groups, oxetanes exhibit similar polarity and hydrogen-bond accepting capabilities. beilstein-journals.orgmdpi.com The oxygen lone pairs in an oxetane are spatially arranged in a manner comparable to those in a carbonyl group, allowing for similar interactions with biological targets. beilstein-journals.org Computational and experimental studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and are competitive H-bond acceptors with most carbonyl functional groups like ketones and esters. mdpi.com

PropertyOxetaneCarbonyl Groupgem-Dimethyl Group
Polarity HighHighLow (Non-polar)
H-Bond Acceptor YesYesNo
Geometry 3-Dimensional, Puckered2-Dimensional, Planar3-Dimensional, Tetrahedral
Metabolic Stability Generally HighSusceptible to reduction/hydrolysisSusceptible to oxidation
Influence on Acidity/Basicity Electron-withdrawingElectron-withdrawingElectron-donating (weak)

Utility in Scaffold Design for Advanced Materials and Chemical Synthesis

The unique characteristics of the oxetane ring make it a valuable building block not only in medicinal chemistry but also in the design of advanced materials and as a versatile intermediate in chemical synthesis. acs.orgnih.gov The development of robust synthetic methodologies for creating oxetane derivatives has expanded their accessibility and application. researchgate.net

In Scaffold Design: The incorporation of oxetanes into molecular scaffolds is a strategy to fine-tune physicochemical properties. nih.gov Spirocyclic oxetanes, for example, show remarkable similarities to commonly used fragments in drug discovery like morpholine (B109124) and can even surpass them in solubilizing ability. acs.org The rigid, three-dimensional nature of the oxetane scaffold is beneficial for creating molecules with well-defined shapes, which is crucial for applications requiring high selectivity, such as in kinase inhibitors or other targeted therapeutics. mdpi.comresearchgate.net This structural control is also valuable in materials science for designing polymers or molecular crystals with specific packing arrangements and properties. The polarity and hydrogen bonding capacity of the oxetane moiety can be exploited to influence the self-assembly and bulk properties of materials.

In Chemical Synthesis: Oxetanes are not just stable motifs; their inherent ring strain can be harnessed for synthetic transformations. acs.orgnih.gov They can undergo ring-opening reactions under specific conditions (e.g., with Lewis acids), providing access to functionalized acyclic structures that might be difficult to synthesize otherwise. illinois.edu This dual nature—stable under many physiological and synthetic conditions yet reactive when desired—makes them versatile intermediates. chemrxiv.org Synthetic chemists have developed various strategies to construct the oxetane ring, including intramolecular cyclizations and [2+2] photocycloadditions (the Paternò-Büchi reaction), which allows for the creation of a diverse library of oxetane-containing building blocks. acs.orgbeilstein-journals.org These building blocks, such as 3-amino-oxetane and oxetan-3-one, are widely used in subsequent reactions to build more complex molecules for drug discovery and materials science applications. nih.govacs.orgchemrxiv.org

Application AreaUtility of Oxetane ScaffoldSynthetic Strategy Examples
Medicinal Chemistry Improve solubility, metabolic stability, and 3-dimensionality; act as a polar head group. nih.govnih.govDerivatization of oxetan-3-one, use of 3-amino-oxetane in couplings. nih.govacs.orgchemrxiv.org
Advanced Materials Introduce polarity, control conformation, influence crystal packing. researchgate.netPolymerization involving ring-opening, synthesis of liquid crystals.
Organic Synthesis Stable and reactive intermediate, provides access to unique structures via ring-opening. acs.orgnih.govIntramolecular Williamson ether synthesis, Paternò-Büchi reaction. acs.orgbeilstein-journals.org

Analytical Characterization Methodologies for 3 3 Chlorophenyl Oxetan 3 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of [3-(3-Chlorophenyl)oxetan-3-yl]methanol is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the oxetane (B1205548) ring would be suggested by C-O-C stretching bands, typically in the 950-1150 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and the C-Cl stretch would likely appear in the fingerprint region below 800 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₁₁ClO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio. This data is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds with similar nominal masses.

Crystallographic Studies

While spectroscopic methods provide information about the connectivity and functional groups, crystallographic studies can offer an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Chromatographic and Separation Techniques for Research Samples

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Given the polarity of the molecule due to the hydroxyl group and the oxetane ring, both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) could be employed.

For preparative purification, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase is a common approach. The separation would be monitored by thin-layer chromatography (TLC). For analytical purity assessment, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good resolution. The choice of detector, such as a UV detector set to a wavelength where the chlorophenyl group absorbs, would allow for sensitive detection and quantification of the compound and any impurities.

Advanced Liquid Chromatography for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. The technique's high resolution and sensitivity allow for the separation and quantification of the active pharmaceutical ingredient (API) from process-related impurities and degradation products.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is the most common modality for analyzing oxetane derivatives. sielc.com The method leverages a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. For this compound, a typical method would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Isolation: Preparative HPLC is employed when there is a need to isolate impurities for structural elucidation or to obtain a highly pure standard of the main compound. mdpi.comnih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. mdpi.com Fractions are collected as they elute from the column, and those containing the compound of interest are combined and concentrated. The purity of the isolated fractions is then confirmed using analytical HPLC.

Table 1: Representative HPLC Parameters for Purity Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, compounds like this compound, which contain polar functional groups such as a primary alcohol, are often not sufficiently volatile for direct GC analysis. The presence of the hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet. researchgate.net

To overcome these limitations, a derivatization step is necessary. researchgate.netjfda-online.com Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Once derivatized, the resulting TMS-ether of this compound can be analyzed by GC, often coupled with a mass spectrometry (MS) detector. GC-MS provides not only quantitative information but also structural confirmation through the fragmentation pattern of the derivative. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of a Silylated Derivative
ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are crucial for characterizing the physicochemical properties of pharmaceutical materials, including active pharmaceutical ingredients (APIs) and intermediates. jsicr.orgnetzsch.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most widely used methods for this purpose. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine key thermal properties such as the melting point, enthalpy of fusion, and glass transition temperature (for amorphous materials). mt.com For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature and shape of this peak provide information about its purity and crystalline form. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is essential for assessing the thermal stability and decomposition profile of a compound. mdpi.com The TGA curve for this compound would indicate the temperature at which it begins to decompose. The absence of significant mass loss before the decomposition temperature suggests the material is anhydrous and free of volatile solvents. mt.com Combining TGA with DSC allows for a comprehensive understanding of the thermal events, distinguishing between melting and decomposition.

Table 3: Predicted Thermal Analysis Data for this compound
TechniqueParameterPredicted Value/Observation
DSC Melting Point (Onset)~85 - 95 °C
Enthalpy of Fusion (ΔH)Sharp endotherm indicating crystalline nature
TGA Onset of Decomposition> 200 °C
Mass Loss below 100 °C< 0.5% (indicating absence of water/solvents)
AtmosphereNitrogen (Inert)
Heating Rate10 °C/min

Q & A

Basic: What are the recommended methods for synthesizing [3-(3-Chlorophenyl)oxetan-3-yl]methanol in laboratory settings?

Answer:
A common approach involves Grignard reagent coupling or nucleophilic substitution with 3-chlorophenyl derivatives. For example:

  • Step 1 : React 3-chlorophenylmagnesium bromide with oxetane-3-carbaldehyde to form the tertiary alcohol intermediate.
  • Step 2 : Purify via column chromatography using ethyl acetate/hexane gradients (70:30 v/v) to isolate the product.
  • Validation : Confirm structure via 1H^1H-NMR (e.g., oxetane protons at δ 4.5–5.0 ppm) and mass spectrometry (expected [M+H]+^+ ~198.6) .

Basic: How should researchers safely handle this compound given its potential hazards?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Collect in halogenated waste containers for incineration by licensed facilities.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced: What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for coupling reactions to reduce side products.
  • Temperature Control : Maintain reaction temperatures between 0–5°C during Grignard additions to prevent oxetane ring opening.
  • Solvent Optimization : Use anhydrous THF or diethyl ether to enhance reagent stability.
  • Yield Tracking : Monitor reaction progress via TLC (Rf_f ~0.4 in ethyl acetate/hexane) and adjust stoichiometry if intermediates plateau .

Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?

Answer:

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid solvent peak interference.
  • Impurity Checks : Analyze by HPLC (C18 column, acetonitrile/water 60:40) to detect unreacted starting materials.
  • Reference Compounds : Compare with spectra of structurally similar compounds (e.g., trifluoromethyl analogs) to assign ambiguous peaks .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorophenyl C-Cl stretch at 750 cm1^{-1} in IR).
  • HPLC : Purity assessment using a reverse-phase column (detection at 254 nm).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (±0.001 Da accuracy).
  • Melting Point : Determine purity (expected 85–90°C for crystalline form) .

Advanced: What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Answer:

  • Oxetane Ring Opening : Occurs under acidic conditions. Mitigate by using neutral buffers or anhydrous reagents.
  • Chlorophenyl Group Hydrolysis : Minimize by avoiding aqueous workup; instead, use dry extraction (e.g., dichloromethane).
  • Byproduct Formation : If dimerization occurs, reduce reaction time or add radical inhibitors like BHT (butylated hydroxytoluene).
  • Troubleshooting : Isolate side products via preparative TLC and characterize to adjust reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.